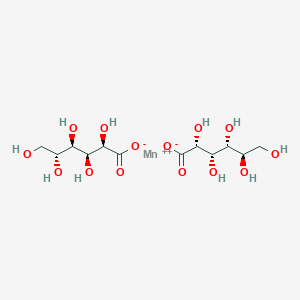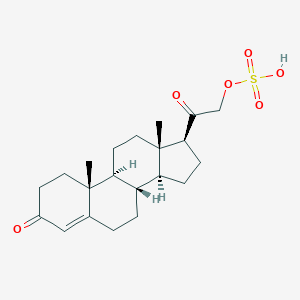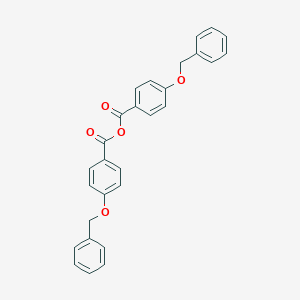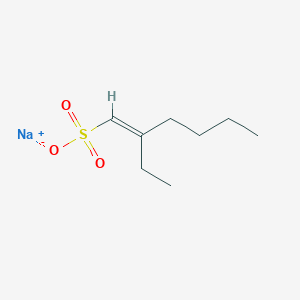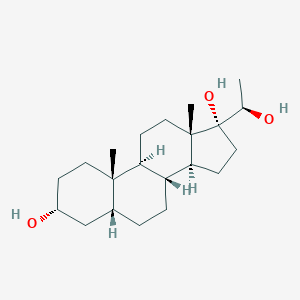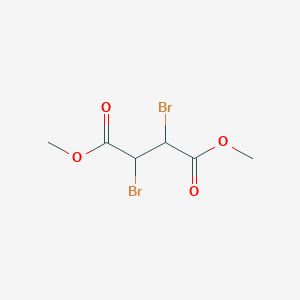
Dimethyl 2,3-dibromosuccinate
Overview
Description
Dimethyl 2,3-dibromosuccinate is a chemical compound with the molecular formula C6H8Br2O4 . It is also known by other names such as Dimethyl 2,3-Dibromo-1,4-butanedioate and dimethyl 2,3-dibromobutanedioate .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,3-dibromosuccinate consists of 6 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The InChI representation of its structure isInChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
Dimethyl 2,3-dibromosuccinate has a molecular weight of 303.93 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 303.87688 g/mol and 301.87893 g/mol respectively . The topological polar surface area is 52.6 Ų .Scientific Research Applications
Synthesis of Biologically Active Molecules
Dimethyl 2,3-dibromosuccinate is used as a key intermediate in the synthesis of various biologically active molecules. Its dibromide moiety is particularly useful in carbon-carbon bond formation reactions, which are pivotal in constructing complex organic compounds. For instance, it can be utilized in the synthesis of gamma-lactones, which are a core structure in many natural products with antimicrobial and anticancer properties .
Material Science and Polymer Research
In material science, Dimethyl 2,3-dibromosuccinate serves as a precursor for the development of novel polymers. Its ability to undergo polymerization reactions makes it valuable for creating new materials with specific mechanical and thermal properties. Researchers are exploring its use in producing biodegradable plastics, which could have significant environmental benefits .
Medicinal Chemistry
This compound is instrumental in medicinal chemistry, where it is used to develop new pharmaceuticals. Its structure allows for the introduction of bromine atoms into medicinal compounds, which can enhance their pharmacological activity or modify their metabolic stability. It’s particularly relevant in the design of prodrugs, where controlled release of the active drug is desired .
Agricultural Chemistry
In the field of agricultural chemistry, Dimethyl 2,3-dibromosuccinate is explored for its potential use in creating pesticides and herbicides. The bromine atoms can be critical for the biological activity of these compounds, making them effective against a wide range of pests and weeds without being overly harmful to the environment .
Analytical Chemistry
Analytical chemists use Dimethyl 2,3-dibromosuccinate as a standard or reagent in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it an excellent candidate for method development and calibration in the quantification of complex mixtures .
Catalysis
Lastly, Dimethyl 2,3-dibromosuccinate finds application in catalysis. It can act as a ligand or a co-catalyst in various catalytic processes, particularly in bromination reactions. Its role in enhancing the efficiency and selectivity of these reactions is of great interest to researchers working on green chemistry initiatives .
properties
IUPAC Name |
dimethyl 2,3-dibromobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBOXCHKENCESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965898 | |
| Record name | Dimethyl 2,3-dibromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,3-dibromosuccinate | |
CAS RN |
51575-86-1 | |
| Record name | Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid, alpha,alpha'-dibromo-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051575861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,3-dibromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





